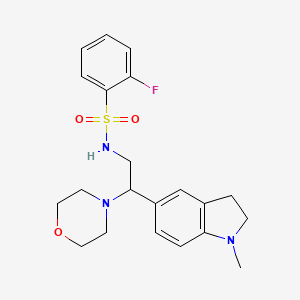

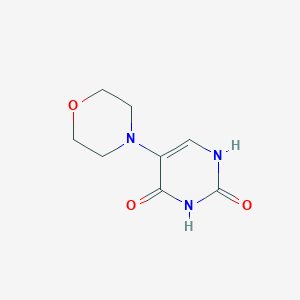

2-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide derivatives with similar structural features, such as the presence of a fluorine atom and a morpholino group, which are relevant to the analysis of the compound .

Synthesis Analysis

The synthesis of sulfonamide derivatives is a topic of interest due to their pharmacological properties. Paper describes the synthesis of a series of benzenesulfonamide derivatives, where the introduction of a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring was found to preserve COX-2 potency and increase COX1/COX-2 selectivity. This suggests that the synthesis of 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide would likely involve a similar strategic placement of a fluorine atom to achieve desired biological effects.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. In paper , the X-ray crystal structure of a related compound, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, was determined, showing that it crystallizes in a monoclinic P21/c space group. This level of structural detail is important for understanding how such compounds might interact with biological targets. The molecular structure of 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide would also be expected to influence its biological interactions and could be studied using similar crystallographic techniques.

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives is influenced by their functional groups. The presence of a fluorine atom can affect the electron distribution within the molecule, potentially altering its reactivity. While the provided papers do not detail specific chemical reactions involving the compound of interest, the synthesis and biological evaluation of similar compounds in paper imply that the reactivity of the fluorine-substituted sulfonamides is suitable for interactions with biological enzymes such as COX-2.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are important for their practical application. The papers provided do not offer specific data on the physical and chemical properties of 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide. However, the crystallization of a related compound from acetonitrile, as mentioned in paper , suggests that solubility in organic solvents could be a characteristic of this class of compounds. Additionally, the introduction of a fluorine atom as discussed in paper could influence the compound's stability and solubility.

科学的研究の応用

COX-2 Inhibition

Compounds with benzenesulfonamide derivatives have been studied for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The introduction of a fluorine atom in such compounds has been found to preserve COX-2 potency and notably increase COX-1/COX-2 selectivity, leading to potential therapeutic applications for conditions like rheumatoid arthritis, osteoarthritis, and acute pain. For example, 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide, identified as a potent and selective COX-2 inhibitor, is currently undergoing clinical trials for such treatments (Hashimoto et al., 2002).

Fluorophores for Zinc Detection

Fluorophores that can specifically detect Zinc(II) ions are crucial for studying intracellular zinc levels, which play significant roles in various biological processes. The structural modification of benzenesulfonamide derivatives to include fluorophores can lead to enhanced fluorescence when bound by Zinc(II), providing valuable tools for biochemical research (Kimber et al., 2001).

Fluorinating Reagents

The synthesis and application of fluorinating reagents, such as those involving benzenesulfonimide derivatives, are critical in organic chemistry for introducing fluorine atoms into molecules. These reagents, when applied to substrates like oxindoles, can afford fluorinated products, which are of interest in pharmaceutical chemistry due to the impact of fluorination on the biological activity and pharmacokinetic properties of compounds (Zhu et al., 2015).

Antioxidant and Enzyme Inhibitory Properties

Sulfonamides incorporating structural motifs like 1,3,5-triazine have shown potential antioxidant properties and the ability to inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases like Alzheimer's and Parkinson's, making these compounds potential candidates for therapeutic intervention (Lolak et al., 2020).

特性

IUPAC Name |

2-fluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O3S/c1-24-9-8-17-14-16(6-7-19(17)24)20(25-10-12-28-13-11-25)15-23-29(26,27)21-5-3-2-4-18(21)22/h2-7,14,20,23H,8-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJLWXJVHPRNSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC=C3F)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2505392.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B2505394.png)

![[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclobutyl]methanol](/img/structure/B2505398.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2505402.png)

![1-allyl-4-(1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2505403.png)

![2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2505404.png)

![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2505410.png)

![N-[2-(3,3-Difluoropiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2505411.png)